Forsythoside B

Vue d'ensemble

Description

Le Forsythoside B est un produit naturel appartenant au groupe des glycosides phénylpropanoïdes/polyphénoliques. Il se retrouve dans diverses espèces végétales de l'ordre des Lamiacées, comme Marrubium alysson, Phlomis armeniaca, Scutellaria salviifolia, Phlomoides tuberosa, Phlomoides rotata, Pedicularis longiflora et Teucrium chamaedrys . Le this compound est connu pour ses propriétés anti-inflammatoires, antioxydantes et neuroprotectrices .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Forsythoside B peut être synthétisé par une série de réactions de glycosylation impliquant des glycosides de phényléthanoïde. La voie synthétique implique généralement la protection des groupes hydroxyle, la glycosylation et les étapes de déprotection subséquentes. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs tels que les acides de Lewis et les bases pour faciliter le processus de glycosylation .

Méthodes de production industrielle : La production industrielle du this compound implique l'extraction et la purification à partir de sources végétales, en particulier à partir de Forsythiae fructus. Le processus comprend l'extraction par solvant, la chromatographie et la cristallisation pour obtenir du this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Forsythoside B subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses alcools correspondants.

Substitution : Les réactions de substitution nucléophile peuvent modifier les liaisons glycosidiques dans le this compound.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.

Substitution : Des conditions acides ou basiques sont souvent employées pour faciliter les réactions de substitution nucléophile.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des alcools réduits et des glycosides substitués .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des glycosides de phényléthanoïde et de leurs propriétés chimiques.

Biologie : Le this compound est étudié pour son rôle dans les mécanismes de défense des plantes et ses interactions avec d'autres biomolécules.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs cibles et voies moléculaires :

Action anti-inflammatoire : Il inhibe les médiateurs inflammatoires tels que le facteur de nécrose tumorale alpha (TNF-alpha), l'interleukine-6 (IL-6) et le facteur nucléaire kappa B (NF-κB).

Action antioxydante : Le this compound active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), conduisant à la régulation à la hausse des enzymes antioxydantes.

Action neuroprotectrice : Il module la voie de signalisation RhoA/ROCK, offrant une protection contre la neuroinflammation et le stress oxydatif.

Applications De Recherche Scientifique

Alzheimer’s Disease

Forsythoside B has shown promising results in mitigating cognitive decline associated with Alzheimer’s disease. A study involving amyloid precursor protein/presenilin 1 (APP/PS1) mice demonstrated that this compound significantly improved cognitive functions and reduced neuroinflammation by regulating the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. The treatment led to decreased deposition of amyloid-beta and reduced phosphorylation of tau protein, which are critical factors in Alzheimer’s pathology .

Key Findings:

- Cognitive Improvement : Enhanced performance in behavioral tests such as the Morris water maze.

- Neuroinflammation Reduction : Suppressed activation of microglia and astrocytes.

- Mechanism : Inhibition of NF-κB signaling and related pathways.

Diabetic Cognitive Dysfunction

This compound has also been investigated for its effects on cognitive dysfunction resulting from diabetes. Research indicates that it can ameliorate symptoms associated with menopausal diabetic encephalopathy, although specific mechanisms remain to be fully elucidated .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects across various conditions:

Osteoarthritis

Recent studies have highlighted the compound's ability to alleviate symptoms of osteoarthritis by inhibiting inflammatory pathways. This compound was shown to reduce interleukin-1 beta (IL-1β)-induced oxidative stress and inflammation in chondrocytes and animal models. It effectively mitigated cartilage damage by modulating the NF-κB and Keap1/Nrf2/HO-1 pathways .

Key Findings:

- Oxidative Stress Reduction : Inhibited apoptosis and oxidative damage in chondrocytes.

- Cartilage Protection : Preserved cartilage integrity in osteoarthritic models.

- Mechanism : Modulation of inflammatory mediators and signaling pathways.

Respiratory Inflammation

This compound has been reported to inhibit lung inflammation induced by cigarette smoke through the activation of Nrf2 and suppression of NF-κB signaling. This suggests potential applications in treating respiratory diseases characterized by chronic inflammation .

Antioxidant Activity

The compound also displays radical scavenging properties, contributing to its overall anti-inflammatory and protective effects against oxidative stress. This activity has been linked to its phenolic content, which enhances its therapeutic potential .

Data Table: Summary of this compound Applications

Mécanisme D'action

Forsythoside B is often compared with other phenylethanoid glycosides such as Forsythoside A and Forsythin (Phillyrin):

Comparaison Avec Des Composés Similaires

Le Forsythoside B est souvent comparé à d'autres glycosides de phényléthanoïde tels que le Forsythoside A et la Forsythin (Phillyrin) :

Forsythoside A : Semblable au this compound, le Forsythoside A possède des propriétés anti-inflammatoires et antioxydantes.

Forsythin (Phillyrin) : La Forsythin est un autre glycoside de phényléthanoïde qui présente des effets anti-inflammatoires et hypolipidémiants.

Composés similaires :

- Forsythoside A

- Forsythin (Phillyrin)

- Acteoside

- Verbascoside

Le this compound se distingue par son large éventail d'activités biologiques et son potentiel dans divers domaines thérapeutiques.

Activité Biologique

Forsythoside B, a phenylethanol glycoside derived from the plant Forsythia suspensa, has garnered significant attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

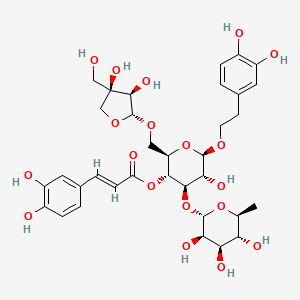

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activity. It belongs to a class of compounds known as forsythiasides, which are known for their anti-inflammatory, antioxidant, and neuroprotective properties.

This compound exerts its effects through several key mechanisms:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. It achieves this by modulating the NF-κB signaling pathway and reducing the activation of inflammatory mediators in various cell types, including macrophages and chondrocytes .

- Antioxidant Effects : The compound activates the Nrf2/HO-1 pathway, leading to increased expression of antioxidant enzymes. This mechanism helps in scavenging free radicals and protecting cells from oxidative stress .

- Neuroprotective Properties : Research indicates that this compound can mitigate cerebral ischemia-reperfusion injury by reducing oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications for stroke and neurodegenerative diseases .

Biological Activities

The following table summarizes the various biological activities attributed to this compound based on recent studies:

Case Studies

-

Cerebral Ischemia-Reperfusion Injury :

A study conducted on rats demonstrated that administration of this compound significantly reduced brain damage caused by ischemic stroke. The compound was found to inhibit oxidative stress markers and inflammatory responses, suggesting its potential as a therapeutic agent for stroke management . -

Osteoarthritis :

In an experimental model of osteoarthritis, this compound treatment resulted in decreased chondrocyte apoptosis and reduced levels of inflammatory cytokines. This indicates its promise in managing degenerative joint diseases by protecting cartilage integrity . -

Sepsis Model :

Research involving a cecal ligation and puncture model showed that this compound effectively lowered systemic inflammatory markers and improved survival rates in septic rats. Its mechanism involved binding to lipopolysaccharides (LPS) and inhibiting NF-κB activation, which is critical in sepsis pathology .

Propriétés

IUPAC Name |

[(2R,3R,4R,5R,6R)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44O19/c1-15-24(41)25(42)26(43)32(50-15)53-29-27(44)31(47-9-8-17-3-6-19(37)21(39)11-17)51-22(12-48-33-30(45)34(46,13-35)14-49-33)28(29)52-23(40)7-4-16-2-5-18(36)20(38)10-16/h2-7,10-11,15,22,24-33,35-39,41-46H,8-9,12-14H2,1H3/b7-4+/t15-,22+,24-,25+,26+,27+,28+,29+,30-,31+,32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBINOWGIHWPJI-UNSOMVRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@](CO4)(CO)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317304 | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81525-13-5 | |

| Record name | Forsythoside B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81525-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forsythoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.